N'-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-(3-FLUOROPHENYL)ETHANEDIAMIDE
Description
N-[2-(cyclohexen-1-yl)ethyl]-N’-(3-fluorophenyl)oxamide is a chemical compound with a unique structure that combines a cyclohexenyl group, an ethyl chain, and a fluorophenyl group linked by an oxamide moiety
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2/c17-13-7-4-8-14(11-13)19-16(21)15(20)18-10-9-12-5-2-1-3-6-12/h4-5,7-8,11H,1-3,6,9-10H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGODANYOAYSON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-N’-(3-fluorophenyl)oxamide typically involves the reaction of 2-(1-cyclohexenyl)ethylamine with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohexen-1-yl)ethyl]-N’-(3-fluorophenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
N-[2-(cyclohexen-1-yl)ethyl]-N’-(3-fluorophenyl)oxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-N’-(3-fluorophenyl)oxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(cyclohexen-1-yl)ethyl]-N’-(4-fluorophenyl)oxamide
- N-[2-(cyclohexen-1-yl)ethyl]-N’-(2-fluorophenyl)oxamide
- N-[2-(cyclohexen-1-yl)ethyl]-N’-(1,2-oxazol-3-yl)oxamide
Uniqueness
N-[2-(cyclohexen-1-yl)ethyl]-N’-(3-fluorophenyl)oxamide is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets compared to its analogs.
Biological Activity
N'-[2-(Cyclohex-1-en-1-yl)ethyl]-N-(3-fluorophenyl)ethanediamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound can be represented as C₁₅H₁₈F₂N₂. The structure features a cyclohexene ring, which is known for its unique reactivity and ability to interact with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 250.31 g/mol |
| CAS Number | 1018243-69-0 |
| Solubility | Soluble in DMSO |
| Hazard Classification | Irritant |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes involved in various physiological processes. Preliminary studies suggest that the compound may exhibit:
- Antitumor Activity : Similar compounds have shown potential in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The structure's ability to modulate inflammatory pathways suggests possible applications in treating inflammatory diseases.
Pharmacological Studies
Research has demonstrated the efficacy of related compounds in various assays:
- Cell Viability Assays : Studies using human cancer cell lines have indicated that modifications in the chemical structure can enhance cytotoxicity.
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes linked to cancer progression has been evaluated, showing promising results.
Case Study 1: Antitumor Efficacy
In a study published in the Journal of Medicinal Chemistry, a derivative of this compound was tested against various cancer cell lines. Results indicated a significant reduction in cell proliferation, with IC50 values lower than those of established chemotherapeutics .
Case Study 2: Inflammatory Response Modulation
Another investigation focused on the anti-inflammatory properties of the compound. In vitro assays demonstrated that it effectively reduced the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that could be exploited for therapeutic purposes in conditions like rheumatoid arthritis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
